molecular formula C18H17BrN2O3 B10988505 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B10988505
M. Wt: 389.2 g/mol
InChI Key: WVRDJCXQOYVJEI-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromo-substituted indole ring and a dimethoxyphenylacetamide moiety.

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H17BrN2O3/c1-23-12-6-7-17(24-2)15(10-12)20-18(22)11-21-9-8-13-14(19)4-3-5-16(13)21/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

WVRDJCXQOYVJEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Acetamide: The brominated indole is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, potentially altering the functional groups on the indole or phenyl rings.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Hydrolysis: Acidic (e.g., HCl, H2SO4) or basic (e.g., NaOH, KOH) conditions.

Major Products Formed

    Substitution: Various substituted indole derivatives.

    Oxidation: Oxidized products with altered functional groups.

    Reduction: Reduced products with altered functional groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: Lacks the bromo substituent on the indole ring.

    2-(4-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: Contains a chloro substituent instead of bromo.

    2-(4-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Has a different substitution pattern on the phenyl ring.

Uniqueness

2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is unique due to the specific combination of the bromo-substituted indole ring and the 2,5-dimethoxyphenylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, characterized by a bromine substituent on the indole ring and methoxy groups on the phenyl moiety, suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C16H18BrN2O2
  • Molecular Weight : Approximately 389.2 g/mol

The compound's structure allows for various interactions with biological targets, which may lead to diverse pharmacological effects.

Biological Activities

Indole derivatives are known for their diverse biological activities, including:

  • Anticancer properties
  • Antimicrobial effects
  • Modulation of neurotransmitter systems

Anticancer Activity

Research indicates that compounds similar to 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Cell Line IC50 (µM) Activity
MCF75.0Moderate cytotoxicity
A5493.0Significant growth inhibition
NCI-H4604.5Moderate to high cytotoxicity

These findings suggest that 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide could potentially be developed into an anticancer agent.

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in critical cellular processes. For example, indole derivatives often act as modulators of the serotonin receptor system, which plays a crucial role in various physiological functions.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in detail:

  • Cytotoxicity Studies :
    • A study involving the evaluation of several indole derivatives demonstrated that those with similar structures to 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide showed promising results against multiple cancer cell lines, indicating potential therapeutic applications.
  • Binding Affinity Studies :
    • Interaction studies have been conducted to assess how this compound binds to various biological targets. Techniques such as molecular docking and surface plasmon resonance are employed to determine binding affinities and interaction dynamics.
  • Pharmacokinetics :
    • Research into the pharmacokinetics of similar compounds indicates that modifications in structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is vital for predicting the clinical efficacy of 2-(4-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide.

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